Bromobenzene-d5
Overview
Description
Bromobenzene-d5 is a perdeuterated form of bromobenzene . It is used as a starting material for organic synthesis to introduce deuterated phenyl groups into other compounds . It is used to manufacture various deuterated active pharmaceutical ingredients (APIs), electronic components, and OLED displays . It is also used as an NMR solvent .
Synthesis Analysis
Bromobenzene can be directly substituted by benzene and bromine under iron-catalyzed conditions . It can also be prepared by diazotization reaction of aniline according to the Sandmeyer synthesis method . Another method involves the use of argon gas to replace the air in the reaction system, then raising the temperature to 90° C .
Molecular Structure Analysis
The molecular formula of Bromobenzene-d5 is C6D5Br . Its molecular weight is 162.04 g/mol . The structure of Bromobenzene-d5 has been evaluated using imaginary refractive indices, real refractive indices, and other absorption quantities and imaginary molar polarizability spectra .
Chemical Reactions Analysis
Bromobenzene-d5 is used as a precursor to introduce deuterium atoms into target molecules during chemical reactions . It is used in palladium-catalyzed reactions and in the synthesis of Grignard reagents .
Physical And Chemical Properties Analysis
Bromobenzene-d5 has a boiling point of 156 °C and a density of 1.539 g/mL at 25 °C . Its refractive index is 1.5585 . It is a clear colorless liquid .
Scientific Research Applications
Resonance-Enhanced Multiphoton Ionization Spectroscopy Bromobenzene-d5 has been used in the study of vibrationally resolved spectra of the S1←S0 transition of bromobenzene using resonance-enhanced multiphoton ionization spectroscopy. This research aids in understanding the form of vibrational modes between isotopologues and between electronic states, providing valuable insights into molecular behavior and structure (Andrejeva et al., 2015).
Vibrational Intensity Analysis Studies have been conducted on the absolute integrated vibrational intensities of bromobenzene-d5. Such analyses are crucial in understanding molecular structures and behaviors, especially in the context of substituted benzenes (Keefe & Pearson, 2005).
Molecular Motions under Pressure Bromobenzene-d5 has been used to study the effect of pressure on molecular motions in liquid states. This research provides insights into how pressure influences reorientational and translational motions of molecular liquids, contributing to our understanding of molecular dynamics (Parkhurst, Lee, & Jonas, 1971).
Anomalous X-ray Scattering Research involving differential anomalous scattering to determine the differential structure factor of the Br atoms in liquid bromobenzene highlights the use of bromobenzene-d5 in understanding molecular geometry and interactions (Schultz, Bertagnolli, & Frahm, 1990).
Metabonomic Analysis Bromobenzene-d5 has been utilized in metabonomic analyses to detect biomarkers and metabolites, particularly in studying bromobenzene-induced hepatic necrosis. This research aids in identifying protein targets and understanding toxicological mechanisms (Waters et al., 2006).
Spin Lattice Relaxation Times in Liquid Crystalline Phases The study of spin lattice relaxation times for deuterium nuclei in bromobenzene-d5 dissolved in thermotropic nematic mixtures contributes to the understanding of molecular behavior in anisotropic phases (Jacobsen & Elmelund, 1984).
Understanding Chemically-Induced Toxicities Bromobenzene, including its isotopologues like bromobenzene-d5, has been instrumental in unraveling the complexities of chemical-induced toxicities, particularly in studying metabolic activation and the role of reactive metabolites (Lau & Monks, 1988).
Study of Reaction Mechanisms Bromobenzene-d5 has been used in studies focusing on reaction mechanisms, such as the generation and structural characterization of specific chemical compounds, contributing to the field of synthetic chemistry (Niehues et al., 2003).
Safety And Hazards
Future Directions
Due to the greater advantages of Deuterated drugs over their non-Deuterated counterparts, some pharmaceutical companies have begun researching Deuterated drug molecules . Bromobenzene-d5 is used to treat diseases such as schizophrenia, hay fever, migraines, and Alzheimer’s . In the electronics industry, Bromobenzene-d5 is used in the manufacture of OLED displays .
properties
IUPAC Name |
1-bromo-2,3,4,5,6-pentadeuteriobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961874 | |
Record name | 1-Bromo(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromobenzene-d5 | |
CAS RN |
4165-57-5 | |
Record name | Bromobenzene-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4165-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromo(2H5)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo(2H5)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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